N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as BMS-986142, is a small-molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of cytokines. BMS-986142 has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Wirkmechanismus
N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines, including interleukin (IL)-12, IL-23, and type I interferons. By inhibiting TYK2, N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to reduce cytokine production in vitro and in vivo. In a phase 1 clinical trial, N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide was well-tolerated and showed dose-dependent inhibition of cytokine production in healthy volunteers. N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide has also been shown to reduce inflammation and improve histology in preclinical models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide is its selectivity for TYK2, which may reduce the risk of off-target effects. However, one limitation is that the long-term effects of TYK2 inhibition are not fully understood, and further studies are needed to assess the safety and efficacy of N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide in humans.
Zukünftige Richtungen
There are several future directions for the development of N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide. One potential application is in the treatment of autoimmune diseases, where N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide may provide a more targeted and effective therapy than current treatments. Another potential application is in the treatment of viral infections, where TYK2 plays a role in the immune response. Further studies are needed to assess the safety and efficacy of N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide in humans, as well as its potential for combination therapy with other drugs.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide was able to significantly reduce skin inflammation and improve skin histology. In a mouse model of lupus, N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide was able to reduce autoantibody production and improve kidney function. In a mouse model of inflammatory bowel disease, N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide was able to reduce inflammation and improve histology.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO3S/c1-9-3-6-13(20-2)14(7-9)21(18,19)17-12-5-4-10(15)8-11(12)16/h3-8,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDWXPNPDSMOAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=C(C=C2)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.